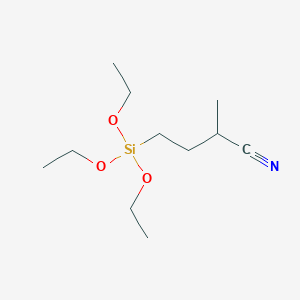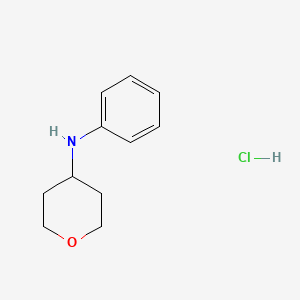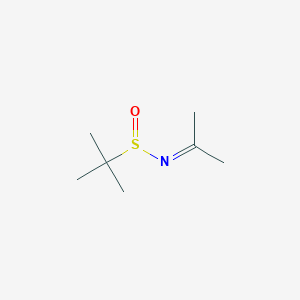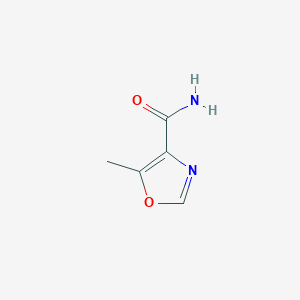
3-Cyanobutyltriethoxysilane
描述
3-Cyanobutyltriethoxysilane: is an organosilicon compound with the molecular formula C11H23NO3Si. It is a versatile chemical used in various fields, including medical research, environmental research, and industrial applications. The compound is characterized by its ability to react with moisture, leading to the formation of silanol groups, which can further condense to form siloxane bonds .
准备方法
Synthetic Routes and Reaction Conditions: 3-Cyanobutyltriethoxysilane can be synthesized by reacting 3-cyanobutyraldehyde with triethoxysilane in the presence of an acid catalyst . The specific reaction conditions, such as temperature and reaction time, can be adjusted based on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions: 3-Cyanobutyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include siloxane polymers and various substituted derivatives of this compound .
科学研究应用
Chemistry: In chemistry, 3-cyanobutyltriethoxysilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules .
Biology and Medicine: In biological and medical research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems and tissue engineering.
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers. It is also employed in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 3-cyanobutyltriethoxysilane involves its ability to form silanol groups upon hydrolysis. These silanol groups can further condense to form siloxane bonds, leading to the formation of stable polymeric structures. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through its functional groups, thereby modifying their properties and activities .
相似化合物的比较
3-Aminopropyltriethoxysilane: Used for supplying amino groups for further modifications on various materials.
3-Glycidoxypropyltrimethoxysilane: Employed in the preparation of epoxy-functionalized surfaces.
3-Mercaptopropyltrimethoxysilane: Utilized for introducing thiol groups onto surfaces.
Uniqueness: This makes it a valuable compound for applications requiring specific surface modifications and functionalization .
属性
IUPAC Name |
2-methyl-4-triethoxysilylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)9-8-11(4)10-12/h11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQQFHZTZXSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C)C#N)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277473 | |
| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049679-56-2 | |
| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049679-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanenitrile, 2-methyl-4-(triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)



![6-Methyl-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B6324004.png)





![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)



